molecular formula C12H18FNO2 B14268707 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate CAS No. 185021-45-8

7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate

Cat. No.: B14268707
CAS No.: 185021-45-8
M. Wt: 227.27 g/mol
InChI Key: NEYUGFRXGVFZIK-UHFFFAOYSA-N
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Description

7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of a fluorine atom and a diethylcarbamate group in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a bicyclo[3.2.0]hept-3-en-6-yl derivative, followed by the introduction of the diethylcarbamate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The fluorine atom and diethylcarbamate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new synthetic methodologies.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diethylcarbamate group play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate stands out due to the presence of the fluorine atom and diethylcarbamate group. These functional groups impart unique chemical properties, such as increased stability, reactivity, and potential biological activity. The compound’s distinct structure also allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

185021-45-8

Molecular Formula

C12H18FNO2

Molecular Weight

227.27 g/mol

IUPAC Name

(7-fluoro-6-bicyclo[3.2.0]hept-3-enyl) N,N-diethylcarbamate

InChI

InChI=1S/C12H18FNO2/c1-3-14(4-2)12(15)16-11-9-7-5-6-8(9)10(11)13/h5,7-11H,3-4,6H2,1-2H3

InChI Key

NEYUGFRXGVFZIK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1C2C=CCC2C1F

Origin of Product

United States

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